molecular formula C10H10ClFO3 B1527483 Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1247619-04-0

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No.: B1527483
CAS No.: 1247619-04-0
M. Wt: 232.63 g/mol
InChI Key: ZNSRYRUHAPLUPG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is a chemical compound characterized by its unique structure, which includes a chloro and a fluoro group on the phenyl ring, as well as an ethyl ester and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3-fluorobenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This is followed by esterification using ethanol in the presence of an acid catalyst to form the ethyl ester.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts, such as sulfuric acid or p-toluenesulfonic acid, are used to facilitate the esterification reaction.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Esterification: The carboxylic acid is converted to an ester using ethanol in the presence of an acid catalyst.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Esterification: Ethanol, sulfuric acid or p-toluenesulfonic acid, and reflux conditions.

  • Substitution: Nitric acid for nitration, halogens for halogenation, and Lewis acids for electrophilic substitution.

Major Products Formed:

  • Oxidation: 4-chloro-3-fluorobenzoic acid.

  • Esterification: this compound.

  • Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory or analgesic properties.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but lacks the fluoro group.

  • Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate: Similar structure but lacks the chloro group.

  • Ethyl 2-(4-chloro-3-fluorobenzoate): Similar structure but with a different functional group.

Uniqueness: Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSRYRUHAPLUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
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